molecular formula C15H15NO4S B3374912 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid CAS No. 104941-56-2

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B3374912
CAS No.: 104941-56-2
M. Wt: 305.4 g/mol
InChI Key: CSXANMDCODNXIY-UHFFFAOYSA-N
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Description

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a derivative of benzoic acid, featuring a sulfonamide group attached to a methylphenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-methylphenylsulfonyl chloride.

    Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the benzoic acid moiety.

    2-methylbenzoic acid: Similar benzoic acid structure but lacks the sulfonamide group.

    Sulfanilamide: A well-known sulfonamide antibiotic with a simpler structure.

Uniqueness

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to its combination of a benzoic acid moiety and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-12(7-4-10)16-21(19,20)13-8-5-11(2)14(9-13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXANMDCODNXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200724
Record name 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104941-56-2
Record name 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104941-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[[(4-methylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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